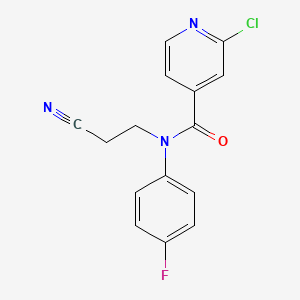
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用機序
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide involves the inhibition of specific enzymes that are essential for tumor growth and disease progression. This compound has been found to inhibit the activity of specific enzymes such as tyrosine kinases and acetylcholinesterase, which are involved in the progression of various diseases. By inhibiting these enzymes, this compound can effectively prevent the growth and progression of tumors and diseases.
Biochemical and Physiological Effects:
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of various diseases, making it a potential therapeutic agent for the treatment of these diseases. Furthermore, this compound has been found to exhibit unique properties such as fluorescence and conductivity, making it suitable for various applications in the field of material science.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide in lab experiments include its high purity and yield, making it suitable for various applications. Furthermore, this compound exhibits unique properties such as fluorescence and conductivity, making it suitable for various applications in the field of material science. The limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions when handling this compound.
将来の方向性
There are various future directions for the study of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide. One potential direction involves the optimization of the synthesis method to achieve even higher yields and purity. Furthermore, the potential applications of this compound in the field of material science can be further explored, with a focus on its unique properties such as fluorescence and conductivity. Additionally, the potential therapeutic applications of this compound can be further studied, with a focus on its ability to inhibit specific enzymes that are involved in the progression of various diseases. Overall, the study of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide has significant potential for various applications and can lead to the development of new therapeutic agents and materials.
合成法
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide involves the reaction of 4-fluoro-2-chloronicotinoyl chloride with 2-cyanoethylamine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization. The synthesis method has been optimized to achieve high yields and purity, making it suitable for various applications.
科学的研究の応用
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity, and its mechanism of action involves the inhibition of specific enzymes that are essential for tumor growth. This compound has also shown potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's, due to its ability to inhibit specific enzymes that are involved in the progression of these diseases. Furthermore, this compound has been studied for its potential applications in the field of material science, where it has been found to exhibit unique properties such as fluorescence and conductivity.
特性
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O/c16-14-10-11(6-8-19-14)15(21)20(9-1-7-18)13-4-2-12(17)3-5-13/h2-6,8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAXXRVLQOBDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCC#N)C(=O)C2=CC(=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)
![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

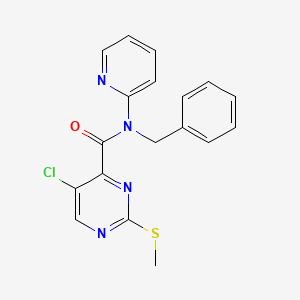
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
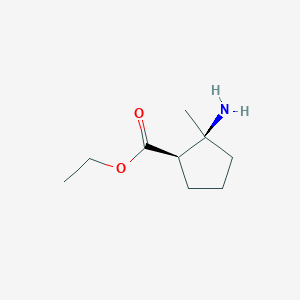
![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)
![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)
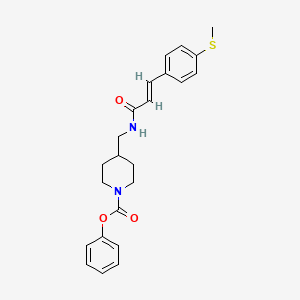


![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)
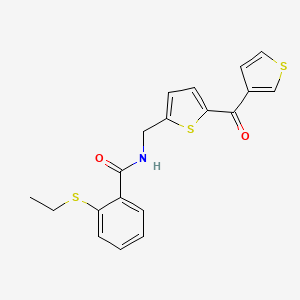
![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)